2-Acetamido-5-chlorobenzophenone-d5
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Overview
Description
N-[4-Chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide is a synthetic organic compound characterized by the presence of a chlorinated phenyl ring and a pentadeuteriobenzoyl group. This compound is of interest due to its unique isotopic labeling with deuterium, which can be useful in various scientific research applications.
Mechanism of Action
Target of Action
N-[4-Chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide, also known as A935732, primarily targets the ryanodine receptors (RyRs) in pests . These receptors play a crucial role in the regulation of intracellular calcium levels.
Mode of Action
A935732 interacts with the RyRs in a unique way. It binds to these receptors and activates them . This activation opens the calcium ion channels, leading to a continuous release of stored calcium ions into the cytoplasm .
Biochemical Pathways
The continuous release of calcium ions disrupts the normal biochemical pathways in the pest’s body. Calcium ions play a vital role in various cellular processes, including muscle contraction, neurotransmitter release, and cell growth. The disruption of calcium homeostasis can lead to a wide range of downstream effects, ultimately leading to the death of the pest .
Pharmacokinetics
The bioavailability of A935732 would depend on these processes, as well as factors such as the pest’s physiology and the environmental conditions .
Result of Action
The primary result of A935732’s action is the death of the pest. By disrupting calcium homeostasis, A935732 interferes with essential cellular processes, leading to cell death and, ultimately, the death of the pest .
Action Environment
The action, efficacy, and stability of A935732 can be influenced by various environmental factors. These may include temperature, humidity, and the presence of other chemicals in the environment. For example, certain environmental conditions may affect the rate at which A935732 is absorbed or metabolized. Additionally, A935732’s stability could be affected by factors such as sunlight and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-2-nitrobenzoic acid and pentadeuteriobenzene.
Reduction: The nitro group of 4-chloro-2-nitrobenzoic acid is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The resulting amine is then acylated with pentadeuteriobenzoyl chloride in the presence of a base such as pyridine to form the desired compound.
Industrial Production Methods
Industrial production of N-[4-Chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products
Substitution: N-substituted derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
N-[4-Chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a labeled compound in reaction mechanism studies to trace the pathway of reactions.
Biology: Employed in metabolic studies to understand the fate of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in understanding drug metabolism and pharmacokinetics.
Industry: Utilized in the development of new materials with specific isotopic compositions for advanced technological applications.
Comparison with Similar Compounds
Similar Compounds
- N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide
- N-[4-Chloro-2-(2-fluorobenzoyl)phenyl]acetamide
- N-[4-Chloro-2-(2-bromobenzoyl)phenyl]acetamide
Uniqueness
N-[4-Chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide is unique due to its isotopic labeling with deuterium, which distinguishes it from other similar compounds. This labeling provides valuable insights into reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds.
Properties
IUPAC Name |
N-[4-chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-10(18)17-14-8-7-12(16)9-13(14)15(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18)/i2D,3D,4D,5D,6D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAUKYAYIYDFST-VIQYUKPQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.